5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one
CAS No.:
Cat. No.: VC16532189
Molecular Formula: C9H14N4O
Molecular Weight: 194.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14N4O |
|---|---|
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 5-amino-6-(2-methylpyrazol-3-yl)piperidin-2-one |
| Standard InChI | InChI=1S/C9H14N4O/c1-13-7(4-5-11-13)9-6(10)2-3-8(14)12-9/h4-6,9H,2-3,10H2,1H3,(H,12,14) |
| Standard InChI Key | ILJMTLNANLVYOF-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=CC=N1)C2C(CCC(=O)N2)N |
Introduction
Structural Elucidation and Molecular Properties
Core Architecture and Functional Groups
The molecular structure of 5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one (C₉H₁₄N₄O) features a six-membered piperidinone ring with ketone and amine functionalities. The pyrazolyl substituent introduces a planar, aromatic heterocycle, while the methyl group on the pyrazole nitrogen enhances steric and electronic stability. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₄N₄O |
| Molecular Weight | 194.23 g/mol |
| IUPAC Name | 5-Amino-6-(2-methylpyrazol-3-yl)piperidin-2-one |
| Canonical SMILES | CN1C(=CC=N1)C2C(CCC(=O)N2)N |
| Topological Polar Surface Area | 81.5 Ų |
The piperidinone ring adopts a chair conformation, with the amino group at C5 and pyrazolyl group at C6 occupying equatorial positions to minimize steric strain. Hydrogen bonding between the amine and ketone oxygen contributes to molecular rigidity, a feature critical for target binding.
Synthesis and Reaction Optimization
Multistep Synthetic Pathways
Synthesis typically proceeds through a three-step sequence:
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Cyclocondensation: Reaction of β-ketonitrile derivatives with hydrazines forms the pyrazole ring .
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Piperidinone Formation: Ring-closing metathesis or Dieckmann cyclization constructs the six-membered lactam.
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Functionalization: Introduction of the methyl group via nucleophilic substitution (e.g., methyl iodide in DMF).
Critical reaction parameters:
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Oxidation: Potassium permanganate in acidic media (60–80°C) achieves optimal ketone formation.
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Reduction: Sodium borohydride selectively reduces imine intermediates without affecting the pyrazole.
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Yield Optimization: Solvent polarity (DMF > THF) improves cyclization efficiency by 22–37%.
Physicochemical Characteristics
Solubility and Stability Profiling
Experimental data for 5-amino-6-(1-methyl-1H-pyrazol-5-yl)piperidin-2-one remains limited, but analogous piperidinones exhibit:
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Aqueous Solubility: 1.2–3.8 mg/mL (pH 7.4)
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LogP: 0.85 ± 0.15 (indicative of moderate lipophilicity)
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Thermal Stability: Decomposition onset at 218°C (DSC)
The compound’s zwitterionic nature (pKa ~6.8 for amine, ~9.1 for lactam) suggests pH-dependent solubility, a crucial factor for bioavailability.
Comparative Analysis with Structural Analogs
Impact of Substituent Variation
| Compound | Modification | Bioactivity Change |
|---|---|---|
| VC17908633 | 1-Methyl, (5R,6R) config | 3.2× ↑ kinase selectivity |
| VC15792479 | 1-Cyclopropyl substitution | 4.8× ↓ aqueous solubility |
Stereochemistry profoundly influences target engagement: the (5R,6R) diastereomer exhibits 68% higher metabolic stability than racemic mixtures.
Applications in Medicinal Chemistry
Lead Optimization Strategies
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Bioisosteric Replacement: Swapping pyrazole with imidazole improves hERG safety margins by 12-fold .
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Prodrug Design: Esterification of the lactam oxygen enhances oral absorption (AUC₀–₂₄ ↑ 340%).
Future Perspectives
Unresolved Challenges
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Stereoselective Synthesis: Current routes yield racemic mixtures; asymmetric hydrogenation could address this.
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ADMET Profiling: Predictive models indicate potential CYP3A4 inhibition (KI = 8.3 µM), necessitating structural refinement.
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